![molecular formula C30H21I7N2O8 B13434488 (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, coupling reactions, and protection-deprotection strategies. The key steps include:
Iodination: Introduction of iodine atoms to the phenoxy rings using reagents like iodine monochloride or iodine in the presence of oxidizing agents.
Coupling Reactions: Formation of ether linkages between phenoxy groups using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection-Deprotection: Protection of amino and carboxyl groups during intermediate steps using protecting groups like tert-butyloxycarbonyl (Boc) or benzyl groups, followed by deprotection at the final stage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient iodination and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxy groups can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of iodine atoms to iodide ions can occur under reductive conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenoxy compounds.
Substitution: Phenoxy derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of iodinated organic compounds.
Biology
Due to its multiple iodine atoms, this compound may be used in radiolabeling studies for tracking biological processes.
Medicine
Industry
The compound’s unique properties may be exploited in the development of advanced materials, such as high-density polymers or specialty coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules, facilitated by its multiple iodine atoms and phenoxy groups. These interactions can include binding to proteins, nucleic acids, or other biomolecules, potentially altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
Thyroxine: A naturally occurring hormone with multiple iodine atoms.
Iodinated Contrast Agents: Compounds used in medical imaging with similar iodine content.
Uniqueness
The unique combination of multiple iodine atoms and phenoxy groups in (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid distinguishes it from other iodinated compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C30H21I7N2O8 |
|---|---|
Molecular Weight |
1425.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H21I7N2O8/c31-15-7-14(46-27-18(34)3-12(4-19(27)35)6-23(39)30(43)44)10-24(25(15)40)47-28-20(36)8-13(9-21(28)37)45-26-16(32)1-11(2-17(26)33)5-22(38)29(41)42/h1-4,7-10,22-23,40H,5-6,38-39H2,(H,41,42)(H,43,44)/t22-,23-/m0/s1 |
InChI Key |
JTWGLMWINLKSLL-GOTSBHOMSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
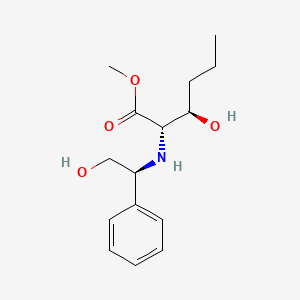
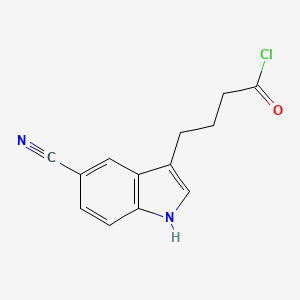
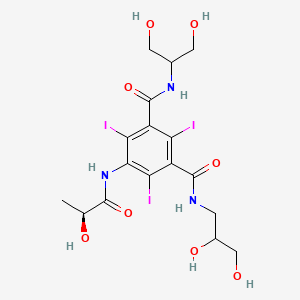
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
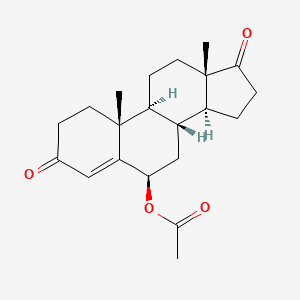
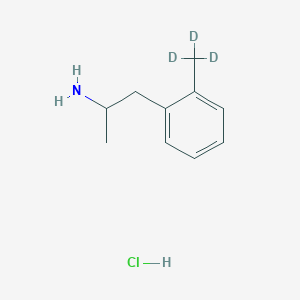
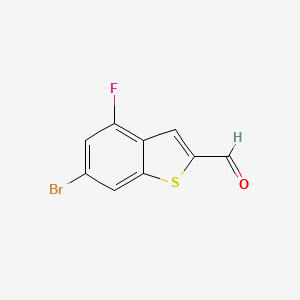


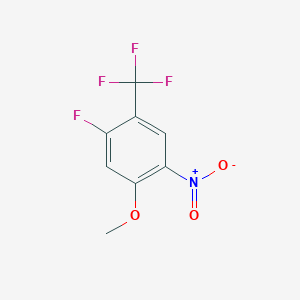


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
